molecular formula C20H21FN2O4S2 B12183964 N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide

Cat. No.: B12183964
M. Wt: 436.5 g/mol
InChI Key: FTDXWKNFKWAFTE-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C20H21FN2O4S2

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H21FN2O4S2/c1-13-14(2)23(10-11-27-3)19(22-20(24)17-5-4-12-28-17)18(13)29(25,26)16-8-6-15(21)7-9-16/h4-9,12H,10-11H2,1-3H3,(H,22,24)

InChI Key

FTDXWKNFKWAFTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CS3)CCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide include other sulfonyl-containing compounds and thiophene derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its fluorophenyl and sulfonyl groups, in particular, contribute to its stability and reactivity in various chemical reactions.

Biological Activity

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide (CAS Number: 951954-48-6) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrrole ring
  • Sulfonamide group
  • Fluorinated phenyl group
  • Methoxyethyl substituent

The molecular formula is C20H21FN2O4S2C_{20}H_{21}FN_{2}O_{4}S_{2}, with a molecular weight of 436.5 g/mol. These structural components contribute to the compound's unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular processes. The sulfonyl and benzamide functionalities are believed to play critical roles in these interactions, modulating enzyme activity and influencing various signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to suppress cell growth in various cancer cell lines. In vitro experiments demonstrated that the compound increased glucose uptake and ATP levels in treated cells, suggesting enhanced metabolic activity conducive to apoptosis in cancer cells .

Enzyme Modulation

The compound's interaction with specific enzymes has been documented. It appears to modulate enzyme activities related to metabolic pathways, potentially affecting the synthesis of critical biomolecules such as nucleotides and amino acids. This modulation can lead to altered cell proliferation rates, making it a candidate for further investigation in therapeutic applications .

Case Studies

  • Cell Culture Studies : In a series of experiments using CHO (Chinese Hamster Ovary) cells, the addition of this compound resulted in improved monoclonal antibody production while maintaining cell viability. The study reported a 1.5-fold increase in final antibody concentration compared to control conditions .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that specific components of the compound significantly enhance its biological efficacy. The 2,5-dimethylpyrrole moiety was identified as particularly effective in increasing cell-specific productivity without compromising cell viability .

Data Table: Biological Activity Summary

Activity TypeObservationReference
Anticancer ActivitySuppressed cell growth; increased ATP levels
Enzyme ModulationAltered metabolic pathway enzyme activity
Monoclonal Antibody ProductionIncreased yield by 1.5-fold

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